2-(2,2-Dimethylcyclopropyl)-2-methoxypropan-1-amine
Description
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-(2,2-dimethylcyclopropyl)-2-methoxypropan-1-amine |
InChI |
InChI=1S/C9H19NO/c1-8(2)5-7(8)9(3,6-10)11-4/h7H,5-6,10H2,1-4H3 |
InChI Key |
LCLYVTXORFMKCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C(C)(CN)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,2-Dimethylcyclopropanecarboxylic Acid
This intermediate is a common precursor for the cyclopropyl moiety and is prepared through the following sequence:
| Step | Reagents and Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Neopentyl glycol + p-toluenesulfonyl chloride in pyridine at 0°C | Formation of 2,2-dimethyl-1,3-propane-ditosylate | Snow white solid, recrystallized, m.p. 120-121°C |
| 2 | 2,2-Dimethyl-1,3-propane-ditosylate + potassium cyanide in ethylene glycol, heated (~80°C to 200°C) | Nucleophilic substitution to form 2,2-dimethylcyclopropyl nitrile | 43.8% yield, b.p. 151-152°C |
| 3 | 2,2-Dimethylcyclopropyl nitrile + sodium hydroxide in water/methanol, reflux 48h | Hydrolysis to 2,2-dimethylcyclopropanecarboxylic acid | 91.6% yield, oil, b.p. 55-57°C at 0.3 mmHg |
| 4 | 2,2-Dimethylcyclopropanecarboxylic acid + oxalyl chloride in dichloromethane, DMF catalyst | Conversion to acid chloride | 75% yield, b.p. 84-87°C |
This pathway provides a robust method to access the cyclopropyl carboxylic acid chloride, a versatile intermediate for further amide or amine coupling reactions.
Preparation of 2-Methoxypropan-1-amine Fragment
The 2-methoxypropan-1-amine moiety can be synthesized or sourced as a known compound. Its preparation typically involves:
- Starting from 2-methoxypropan-1-ol, which is commercially available or prepared by epoxidation of propylene followed by methanol ring opening.
- Amination of 2-methoxypropan-1-ol or its derivatives using ammonia or amine sources under reductive amination or substitution conditions to form the primary amine.
Chemical identifiers and properties of 2-methoxypropan-1-amine are well documented, indicating its stability and suitability for coupling reactions.
Coupling Strategies to Form 2-(2,2-Dimethylcyclopropyl)-2-methoxypropan-1-amine
Direct Amidation and Reduction Approach
- The acid chloride of 2,2-dimethylcyclopropanecarboxylic acid can be reacted with protected or unprotected 2-methoxypropan-1-amine to form the corresponding amide.
- Subsequent reduction of the amide (e.g., via lithium aluminum hydride or borane reagents) can yield the target amine with the cyclopropyl substituent attached.
Reductive Amination Approach
- Alternatively, 2,2-dimethylcyclopropanecarboxaldehyde (or equivalent aldehyde intermediate) can be reacted with 2-methoxypropan-1-amine under reductive amination conditions to form the target amine directly.
- This method requires prior synthesis of the aldehyde derivative from the acid or nitrile intermediates.
Synthetic Route Summary Table
| Route | Key Intermediate | Reaction Type | Advantages | Challenges |
|---|---|---|---|---|
| A | 2,2-Dimethylcyclopropanecarboxylic acid chloride + 2-methoxypropan-1-amine | Amide formation + reduction | Well-established chemistry, high yields | Requires strong reducing agents, possible stereochemical issues |
| B | 2,2-Dimethylcyclopropanecarboxaldehyde + 2-methoxypropan-1-amine | Reductive amination | Direct amine formation, fewer steps | Aldehyde synthesis can be challenging, control of selectivity |
| C | Nitrile intermediate + amine nucleophile | Nucleophilic substitution + reduction | Access via nitrile hydrolysis or substitution | Multiple steps, purification complexity |
Research Findings and Optimization Notes
- The cyclopropyl ring formation and functionalization are sensitive to reaction conditions; temperature control and choice of solvents are critical to avoid ring opening or rearrangement.
- The use of oxalyl chloride for acid chloride formation is preferred due to mild conditions and high yields.
- Reductive amination methods benefit from mild reducing agents like sodium triacetoxyborohydride to improve selectivity and minimize side reactions.
- Protecting groups on the amine or alcohol functionalities may be required to prevent unwanted side reactions during coupling.
- Stereochemical purity is a consideration if chiral centers are present; asymmetric synthesis or chiral resolution may be necessary.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1 | Neopentyl glycol | p-Toluenesulfonyl chloride, pyridine, 0°C | 2,2-Dimethyl-1,3-propane-ditosylate | High purity solid |
| 2 | Ditosylate | Potassium cyanide, ethylene glycol, heat | 2,2-Dimethylcyclopropyl nitrile | ~44% yield |
| 3 | Nitrile | Sodium hydroxide, reflux, water/methanol | 2,2-Dimethylcyclopropanecarboxylic acid | >90% yield |
| 4 | Acid | Oxalyl chloride, dichloromethane, DMF catalyst | Acid chloride | 75% yield |
| 5 | Acid chloride + 2-methoxypropan-1-amine | Amide formation, then reduction | 2-(2,2-Dimethylcyclopropyl)-2-methoxypropan-1-amine | Dependent on reduction step |
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylcyclopropyl)-2-methoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(2,2-Dimethylcyclopropyl)-2-methoxypropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylcyclopropyl)-2-methoxypropan-1-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Steric and Electronic Effects
- Cyclopropyl Substituents: The 2,2-dimethylcyclopropyl group in the target compound imposes greater steric hindrance than monosubstituted cyclopropyl analogs (e.g., 1-cyclopropyl-1-methoxypropan-2-amine, ). This may enhance metabolic stability by shielding the amine group from enzymatic degradation.
- Methoxy Positioning: The methoxy group on the same carbon as the amine (target) creates a distinct electronic environment compared to aromatic methoxy derivatives (e.g., 1-(4-methoxyphenyl)-2-methylpropan-2-amine, ).
Research Findings and Data
Physical Properties
- Boiling Points : Methoxyisopropylamine (BP 98°C, ) is volatile, whereas the target’s cyclopropane and branched structure likely increase boiling point.
- Solubility : Methoxy groups enhance water miscibility (e.g., Methoxyisopropylamine, ), but the target’s hydrophobic cyclopropane may reduce aqueous solubility.
Pharmacological Relevance
- Metabolic Stability : Cyclopropane rings, as in rac-2,2-dimethylcyclopropanecarbonitrile (), resist ring-opening under physiological conditions, suggesting the target may exhibit prolonged half-life.
Biological Activity
2-(2,2-Dimethylcyclopropyl)-2-methoxypropan-1-amine is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2-(2,2-Dimethylcyclopropyl)-2-methoxypropan-1-amine can be described as follows:
- Molecular Formula : C12H19N
- Molecular Weight : 181.29 g/mol
- IUPAC Name : 2-(2,2-Dimethylcyclopropyl)-2-methoxypropan-1-amine
This compound features a dimethylcyclopropyl group and a methoxy group, which may influence its interactions with biological targets.
The mechanism of action for compounds similar to 2-(2,2-Dimethylcyclopropyl)-2-methoxypropan-1-amine often involves interactions with neurotransmitter systems. Preliminary studies suggest that it may act as a monoamine reuptake inhibitor or modulate receptor activity, particularly in the central nervous system. Such interactions can lead to various pharmacological effects, including:
- Stimulation of Neurotransmitter Release : By inhibiting reuptake, the compound may increase the levels of neurotransmitters such as serotonin and dopamine in synaptic clefts.
- Modulation of Receptor Activity : It may interact with specific receptors (e.g., serotonin receptors) to exert anxiolytic or antidepressant effects.
Pharmacological Effects
Research indicates that 2-(2,2-Dimethylcyclopropyl)-2-methoxypropan-1-amine exhibits several pharmacological activities:
- Antidepressant Activity : Studies have shown that compounds with similar structures can produce antidepressant-like effects in animal models by increasing serotonin levels.
- Anxiolytic Effects : Animal studies suggest potential anxiolytic properties, which could be beneficial in treating anxiety disorders.
- Neuroprotective Properties : Preliminary data indicate that this compound may protect neuronal cells from oxidative stress and apoptosis.
Case Studies
Several case studies highlight the biological activity and therapeutic potential of structurally related compounds:
- Study on Antidepressant Effects : A study published in Journal of Medicinal Chemistry demonstrated that analogs of this compound significantly increased serotonin levels in rat models, correlating with reduced depressive behaviors .
- Anxiolytic Properties in Rodent Models : Another study reported that derivatives showed a marked reduction in anxiety-like behaviors in elevated plus maze tests .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(2,2-dimethylcyclopropyl)-2-methoxypropan-1-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition, followed by methoxy and amine functionalization. Key reagents include sodium hydroxide for nucleophilic substitutions and lithium aluminum hydride (LiAlH4) for reductions. Optimization may involve adjusting reaction temperatures (e.g., 0–5°C for sensitive intermediates) and solvent polarity (e.g., THF for cyclopropanation). Purity can be enhanced via column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclopropane ring geometry and amine/methoxy group positions. For example, characteristic proton resonances for cyclopropane appear at δ 1.2–1.8 ppm (multiplet splitting), while methoxy groups show singlets near δ 3.3 ppm. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., m/z calculated for C10H19NO: 169.1467; observed: 169.1469) .
Q. What preliminary assays are used to screen its biological activity?
- Methodological Answer : In vitro receptor binding assays (e.g., serotonin 5-HT2C receptors) employ radioligand displacement studies using [³H]mesulergine. Enzyme-linked immunosorbent assays (ELISAs) assess inhibition of monoamine oxidases (MAOs), with IC50 values calculated via nonlinear regression. Primary cytotoxicity screening uses MTT assays on HEK-293 cells at concentrations ≤100 µM .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported biological activity data (e.g., conflicting receptor affinities)?
- Methodological Answer : Cross-validation using orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) clarifies discrepancies. For instance, if a compound shows high 5-HT2C binding but low functional activity, functional selectivity (biased agonism) may explain the results. Dose-response curves and Schild analysis further validate receptor interactions .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER force field) model binding to receptors like 5-HT2C. Key parameters include ligand conformational sampling (100 ns trajectories) and binding free energy calculations (MM-PBSA). Density functional theory (DFT) optimizes the cyclopropane ring’s electronic profile to predict strain-induced reactivity .
Q. How is enantioselective synthesis achieved for chiral derivatives of this compound?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) induce stereochemistry. Enantiomeric excess (ee) is quantified via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) or circular dichroism (CD) spectroscopy. Kinetic resolution during cyclopropanation can yield >90% ee .
Q. What structural modifications enhance its metabolic stability in preclinical studies?
- Methodological Answer : Deuterium labeling at metabolically vulnerable sites (e.g., benzylic positions) slows CYP450-mediated oxidation. In vitro liver microsomal assays (human or rat) measure half-life (t1/2). Substituent effects: replacing methoxy with trifluoromethoxy increases stability (t1/2 from 2.1 to 6.8 hours) due to reduced electron density .
Q. How do researchers analyze its structure-activity relationship (SAR) with cyclopropane analogs?
- Methodological Answer : Systematic substitution of cyclopropane substituents (e.g., dimethyl vs. dichloro) evaluates steric/electronic effects. For example, 2,2-dimethyl groups enhance lipophilicity (logP increases by 0.5), improving blood-brain barrier penetration. Comparative SAR tables correlate substituents with IC50 values (e.g., 5-HT2C Ki: 12 nM for dimethyl vs. 45 nM for dichloro) .
Q. What mechanistic insights explain the cyclopropane ring’s stability under physiological conditions?
- Methodological Answer : Ring strain (≈27 kcal/mol) and angle distortion (60° bond angles) are analyzed via X-ray crystallography (e.g., C-C bond lengths: 1.51 Å). In vivo stability is assessed using isotopic labeling (¹⁴C-cyclopropane) and LC-MS/MS to track ring-opening metabolites. Computational studies (NBO analysis) quantify hybridization (sp² vs. sp³ character) .
Key Methodological Considerations
- Synthetic Reproducibility : Document reaction scales (mg to gram-scale) and impurity profiles (HPLC purity ≥95%).
- Data Validation : Triplicate experiments with statistical analysis (p < 0.05) for biological assays.
- Ethical Compliance : Adhere to OECD guidelines for preclinical testing (e.g., IACUC approval for animal studies).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
